molecular formula C23H21N3O3 B1260616 cystodytin F

cystodytin F

Cat. No. B1260616
M. Wt: 387.4 g/mol
InChI Key: RDUYTERZAINXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cystodytin F is an alkaloid that is an enamide obtained by the formal condensation of 3-methylbut-2-enoic acid with 6-(2-amino-1-methoxyethyl)-4H-pyrido[2,3,4-kl]acridin-4-one. It is isolated from the Okinawan marine tunicate Cystodytes dellechiajei and exhibits cytotoxicity against human epidermoid carcinoma KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid, an enone, an enamide, an organic heterotetracyclic compound, an ether and a secondary carboxamide. It derives from a 3-methylbut-2-enoic acid.

Scientific Research Applications

Bioactive Alkaloids in Marine Life

A study on the New Zealand ascidian Lissoclinum notti highlighted the discovery of bioactive pyridoacridine alkaloids, including cystodytin K. These alkaloids, including cystodytin J, were found to possess antitumor and antibiotic properties, indicating a potential for cystodytin F in similar applications (Appleton et al., 2002).

Chemical Investigation of Marine Tunicate

The chemical investigation of the Senegalese Tunicate Cystodytes sp. yielded several pyridoacridine alkaloids, including cystodytin B, E, and G, alongside a new compound, cystodytin L. These findings suggest the diverse chemical structures and potential biological activities of cystodytin compounds (Diop et al., 2022).

Synthesis and Antitumor Evaluation

A study synthesized analogues of cystodytin alkaloids and evaluated their DNA binding affinity and antiproliferative activity against human tumor cell lines. This research indicates the potential of cystodytin F in similar antitumor applications (Fong & Copp, 2013).

Total Synthesis of Marine Alkaloids

Research on the total synthesis of marine alkaloids, including cystodytins A-K, offers insights into the synthetic pathways and structural configurations of these compounds, relevant to the study of cystodytin F (Jiang, Chen, & Wang, 2022).

Cytotoxic Pyridoacridine Alkaloids

The isolation and identification of cytotoxic pyridoacridine alkaloids from Cystodytes violatinctus, including new members of the family, underline the potential biological activities of cystodytin F in cancer research (Bontemps et al., 2013).

Inhibition of Topoisomerase II by Pyridoacridine Alkaloids

A study on the inhibition of topoisomerase II by pyridoacridine alkaloids, including cystodytin J, from a Cystodytes sp. ascidian, suggests a potential mechanism by which cystodytin F could affect cancer cell proliferation (McDonald et al., 1994).

properties

Product Name

cystodytin F

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-methoxy-2-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl]-3-methylbut-2-enamide

InChI

InChI=1S/C23H21N3O3/c1-13(2)10-20(28)25-12-19(29-3)16-11-18(27)23-21-15(8-9-24-23)14-6-4-5-7-17(14)26-22(16)21/h4-11,19H,12H2,1-3H3,(H,25,28)

InChI Key

RDUYTERZAINXAH-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCC(C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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